molecular formula C23H24NOP B12888869 2-(Diphenylphosphanyl)-N,N-diethylbenzamide CAS No. 143024-49-1

2-(Diphenylphosphanyl)-N,N-diethylbenzamide

Cat. No.: B12888869
CAS No.: 143024-49-1
M. Wt: 361.4 g/mol
InChI Key: VCPNFOOZYZBUBG-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)-N,N-diethylbenzamide is an organophosphorus compound that features a phosphine group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N,N-diethylbenzamide typically involves the reaction of diphenylphosphine with N,N-diethylbenzamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine, followed by its reaction with N,N-diethylbenzamide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

While specific industrial production methods for 2-(Diphenylphosphino)-N,N-diethylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phosphine compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-N,N-diethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the phosphine group.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions with the phosphine group.

Major Products

    Oxidation: The major product of oxidation is the corresponding phosphine oxide.

    Substitution: Depending on the substituent introduced, various phosphine derivatives can be formed.

Scientific Research Applications

2-(Diphenylphosphino)-N,N-diethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Diphenylphosphino)-N,N-diethylbenzamide exerts its effects largely depends on its role as a ligand. In coordination chemistry, the phosphine group can donate electron density to a metal center, stabilizing various oxidation states and facilitating catalytic cycles. The molecular targets and pathways involved include the formation of metal-ligand complexes that can undergo various transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylphosphino)-N,N-diethylbenzamide is unique due to its specific structure,

Properties

CAS No.

143024-49-1

Molecular Formula

C23H24NOP

Molecular Weight

361.4 g/mol

IUPAC Name

2-diphenylphosphanyl-N,N-diethylbenzamide

InChI

InChI=1S/C23H24NOP/c1-3-24(4-2)23(25)21-17-11-12-18-22(21)26(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3

InChI Key

VCPNFOOZYZBUBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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